4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole

Catalog No.
S15945889
CAS No.
M.F
C12H10F3N
M. Wt
225.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole

Product Name

4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole

IUPAC Name

4-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrrole

Molecular Formula

C12H10F3N

Molecular Weight

225.21 g/mol

InChI

InChI=1S/C12H10F3N/c1-8-5-11(16-7-8)9-3-2-4-10(6-9)12(13,14)15/h2-7,16H,1H3

InChI Key

BVDXHVIJVRXZOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C2=CC(=CC=C2)C(F)(F)F

4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole is an organic compound characterized by a pyrrole ring with a methyl group at the 4-position and a trifluoromethyl-substituted phenyl group at the 2-position. Its molecular formula is C12H10F3NC_{12}H_{10}F_3N. The trifluoromethyl group significantly influences the compound's electronic properties, making it a subject of interest in medicinal chemistry and materials science due to its potential applications in various fields.

  • Alkylation Reactions: When reacted with alkyl halides such as methyl iodide or benzyl chloride, 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole yields N-alkylated derivatives. This reaction showcases its versatility in synthetic applications.
  • Hydrolysis: Hydrolysis of derivatives formed from this compound can lead to the formation of corresponding acids, which can further participate in various transformations .
  • Formation of Hydrazones: The compound can react with hydrazine derivatives to form hydrazones, which are useful intermediates in organic synthesis .

Research indicates that compounds related to 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole exhibit significant biological activities. For instance, some derivatives have shown promising antiproliferative effects against various cancer cell lines, including leukemia and renal cancer . The unique structure of these compounds enhances their interaction with biological targets, making them potential candidates for drug development.

Several synthesis methods for 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole have been reported:

  • Multicomponent Reactions: A common method involves multicomponent reactions that yield pyrrole derivatives efficiently .
  • Substitution Reactions: The introduction of the trifluoromethyl group can be achieved via electrophilic aromatic substitution, which is crucial for developing the desired functionalities in the final product.
  • Condensation Reactions: Condensation reactions involving suitable precursors can also lead to the formation of this compound through cyclization processes.

4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole has potential applications in:

  • Medicinal Chemistry: Due to its biological activity, it serves as a lead compound for developing new antitumor agents.
  • Materials Science: The unique electronic properties imparted by the trifluoromethyl group make it suitable for use in advanced materials and coatings.
  • Organic Synthesis: Its ability to participate in various

Interaction studies involving 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole are essential for understanding its behavior in biological systems. Preliminary studies suggest that this compound interacts with various cellular targets, influencing pathways related to cell proliferation and apoptosis. Further investigations are required to elucidate its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole. Here are some notable examples:

Compound NameStructure RepresentationKey Features
2-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrroleStructureSimilar trifluoromethyl substitution; different position of methyl group
4-Methyl-2-(3-trifluoromethylphenyl)-1H-pyrroleStructureDifferent trifluoromethyl position; potential variations in reactivity
2-(4-Chlorophenyl)-4-methyl-1H-pyrroleStructureChlorine instead of trifluoromethyl; differing electronic properties

Uniqueness

The unique trifluoromethyl group in 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole enhances its distinctiveness among similar compounds. This substitution affects both its physical properties and potential applications, particularly in medicinal chemistry where electronic properties play a crucial role in biological interactions.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

225.07653381 g/mol

Monoisotopic Mass

225.07653381 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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